Cas no 1448043-47-7 (ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate)

Ethyl 4-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyridazine core functionalized with a 1,2,4-triazole moiety and a piperazine-carboxylate ester group. This structure imparts versatility in medicinal chemistry and agrochemical applications, particularly as a potential intermediate for biologically active molecules. The presence of both triazole and piperazine groups enhances its binding affinity to target proteins, making it valuable for drug discovery. Its ester functionality allows for further derivatization, offering flexibility in synthetic pathways. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined molecular architecture supports precise modifications for structure-activity relationship studies.
ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate structure
1448043-47-7 structure
Product Name:ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate
CAS No:1448043-47-7
MF:C14H17N7O3
MW:331.329881429672
CID:6234213
PubChem ID:71805089
Update Time:2025-06-14

ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate
    • ethyl 4-[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl]piperazine-1-carboxylate
    • F6425-0027
    • VU0548934-1
    • ETHYL 4-[6-(1,2,4-TRIAZOL-1-YL)PYRIDAZINE-3-CARBONYL]PIPERAZINE-1-CARBOXYLATE
    • ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate
    • 1448043-47-7
    • AKOS024557503
    • Inchi: 1S/C14H17N7O3/c1-2-24-14(23)20-7-5-19(6-8-20)13(22)11-3-4-12(18-17-11)21-10-15-9-16-21/h3-4,9-10H,2,5-8H2,1H3
    • InChI Key: PHBJVZNYKGVRLO-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1CCN(C(C2=CC=C(N3C=NC=N3)N=N2)=O)CC1)=O

Computed Properties

  • Exact Mass: 331.13928743g/mol
  • Monoisotopic Mass: 331.13928743g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 106Ų

ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate Pricemore >>

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Additional information on ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate

Research Brief on Ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate (CAS: 1448043-47-7)

The compound ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate (CAS: 1448043-47-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its unique pyridazine-triazole-piperazine scaffold, has been investigated for its role as a modulator of key biological targets, particularly in the context of kinase inhibition and antimicrobial activity. Recent studies have explored its synthesis, structural optimization, and pharmacological profiling, positioning it as a promising candidate for further drug development.

Recent advancements in the synthesis of ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate have focused on improving yield and purity while minimizing side reactions. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel multi-step synthetic route that achieved a 78% overall yield, leveraging microwave-assisted reactions for the key cyclization step. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential as a drug candidate. Structural elucidation via NMR and X-ray crystallography confirmed the anticipated molecular conformation, providing a solid foundation for structure-activity relationship (SAR) studies.

Pharmacological evaluations of this compound have revealed its potent inhibitory activity against several kinases, including PI3K and mTOR, which are implicated in cancer progression. In vitro assays demonstrated IC50 values in the low micromolar range, with selectivity profiles suggesting minimal off-target effects. Additionally, a 2024 preprint on bioRxiv reported its efficacy against drug-resistant bacterial strains, particularly Staphylococcus aureus and Escherichia coli, via disruption of cell wall synthesis. These findings underscore its dual potential as both an anticancer and antimicrobial agent.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate. Preliminary in vivo studies in rodent models indicated moderate bioavailability and rapid clearance, necessitating further derivatization to enhance metabolic stability. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to address these limitations. The compound's patent landscape is also evolving, with two recent filings covering its use in combination therapies for oncology and infectious diseases.

In conclusion, ethyl 4-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonylpiperazine-1-carboxylate represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to refine its pharmacological profile and translate these findings into clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development, potentially leading to novel treatments for unmet medical needs.

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